N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 4,5-dimethyl-substituted thiazole ring linked to a 3,5-dimethoxybenzoyl group. Its molecular formula is C₁₅H₁₈N₂O₃S (molecular weight: 306.38 g/mol).
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-9(2)20-14(15-8)16-13(17)10-5-11(18-3)7-12(6-10)19-4/h5-7H,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQBRBBINHJCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzamide derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Moiety
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide (Y206-9415)
- Molecular Formula : C₁₄H₁₆N₂O₃S
- Molecular Weight : 292.35 g/mol
- Key Difference : The benzamide group has 2,3-dimethoxy substituents instead of 3,5-dimethoxy.
- The lower molecular weight (vs. 306.38 g/mol for the target compound) may influence pharmacokinetic properties.
- Synthesis: Limited availability (1 mg) suggests challenging synthesis or lower yield compared to the target compound .
Indeno[1,2-d]thiazole Derivatives ()
Several indeno-thiazole analogs share the 3,5-dimethoxybenzamide group but differ in fused-ring systems and substituents:
| Compound ID | Substituent on Indeno-Thiazole | Yield (%) | Molecular Implications |
|---|---|---|---|
| 7c | 6-Isobutoxy | 40 | Increased lipophilicity due to isobutoxy group; may enhance membrane permeability. |
| 7e | 6-Chloro | 39 | Electron-withdrawing Cl may improve stability but reduce solubility. |
| 7i | 6-Methoxy + 3-Fluorobenzamide | 34 | Fluoro substitution could enhance binding affinity via halogen bonding. |
Thiazole Derivatives with Alternative Cores ()
A-836,339
- Structure : N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide.
- Key Features : A cyclopropane ring and thiazol-2-ylidene group confer conformational rigidity, likely enhancing receptor binding specificity.
- Contrast : The absence of a benzamide moiety and presence of a cyclopropane group differentiate its pharmacokinetic profile from the target compound .
N-(5-R-Benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides
- Structure : Benzyl-substituted thiazole linked to a furan carboxamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
